molecular formula C18H15NO3 B2399080 6-methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one CAS No. 892286-33-8

6-methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one

Katalognummer: B2399080
CAS-Nummer: 892286-33-8
Molekulargewicht: 293.322
InChI-Schlüssel: RHIOWKQJHIBPQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one (Vitas-M Lab ID: BBL004204) is a quinolin-4(1H)-one derivative supplied as a dry powder with a molecular weight of 293.32 and the empirical formula C18H15NO3 . This compound is characterized by a Lipinski's Rule of Five profile that suggests good drug-likeness, with a logP of 4.288, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds, features that are favorable for oral bioavailability . The quinazolinone and quinoline chemical classes are privileged structures in medicinal chemistry, known for a wide spectrum of potent biological activities . Extensive research on related derivatives has demonstrated significant antibacterial and antifungal properties, particularly against gram-positive bacterial strains, as well as cytotoxic activities that make them promising scaffolds in anticancer research . Structure-activity relationship (SAR) studies indicate that substitutions on the core quinazolinone ring, such as the 4-methylphenyl carbonyl group at position 3 on this compound, are often critical for enhancing antimicrobial and cytotoxic efficacy . Researchers can leverage this compound for lead optimization and biological screening programs in early-stage drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

6-methoxy-3-(4-methylbenzoyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-3-5-12(6-4-11)17(20)15-10-19-16-8-7-13(22-2)9-14(16)18(15)21/h3-10H,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIOWKQJHIBPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 6-methoxyquinoline-4-one with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

6-methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The applications of 6-methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one span several therapeutic areas:

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit potent anticancer properties. It has been shown to inhibit cyclin-dependent kinase 4 (CDK4), a key regulator in the cell cycle that is often overexpressed in cancer cells. A study employing pharmacophore modeling and molecular docking revealed that modifications on the quinoline scaffold could enhance its efficacy against CDK4 .

Antimicrobial Properties

Quinoline derivatives have been investigated for their antimicrobial effects. The presence of the methoxy and carbonyl groups in this compound contributes to its ability to disrupt microbial cell function, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Inflammation is a precursor to many chronic diseases, including cancer and cardiovascular diseases. Compounds with quinoline structures have been reported to possess anti-inflammatory properties, potentially through inhibition of inflammatory mediators. The specific mechanisms through which this compound exerts these effects require further investigation but suggest a promising avenue for therapeutic development.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerCDK4 inhibition
AntimicrobialDisruption of microbial cell function
Anti-inflammatoryInhibition of inflammatory mediators

Case Study 1: CDK4 Inhibition

In a study focusing on the inhibition of CDK4, researchers utilized this compound as a lead compound. The results indicated a significant reduction in cell proliferation in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Screening

A series of quinoline derivatives were screened for antimicrobial activity against various pathogens. The results showed that compounds similar to this compound exhibited effective antibacterial activity, warranting further exploration into their mechanisms and potential applications in infectious disease treatment.

Wirkmechanismus

The mechanism of action of 6-methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Positions) Molecular Weight Key Biological Activity Key Evidence
Target Compound 6-OCH₃, 3-(4-CH₃-C₆H₄-CO) 335.4 (calc.) Anticancer (theoretical) N/A
3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one 3-(Diazepinyl-CO), 4-OH, 1-CH₃ 297 (obs.) Antimicrobial
2-(4-Methylphenyl)quinolin-4(1H)-one (6b) 2-(4-CH₃-C₆H₄) 237.3 (calc.) Not specified
6,7-Difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one 6,7-F₂, 3-(4-CH₃-C₆H₄-SO₂) 352.3 (calc.) Not specified (sulfonyl group enhances stability)
6-Methyl-3-(4-methylphenyl)isothiazolo[5,4-b]quinolin-4(9H)-one (13) Fused isothiazole, 6-CH₃, 3-(4-CH₃-C₆H₄) 293.1 (obs.) GABA receptor modulation
Key Observations:
  • Positional Isomerism: The target compound’s 3-(4-methylbenzoyl) group contrasts with 2-(4-methylphenyl)quinolin-4(1H)-one (6b) . Position 3 substitutions often enhance steric interactions with biological targets compared to position 2.
  • Electron-Withdrawing vs.
  • Heterocyclic Fusion: Isoxazolo- or isothiazolo-fused quinolinones () exhibit enhanced receptor-binding affinity due to rigid planar structures, unlike the non-fused target compound .

Impact of Substituents on Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Evidence
Target Compound N/A N/A N/A N/A
3-(Diazepinyl-CO)-4-hydroxy-1-methyl analog 289–290 77 IR: 1663 cm⁻¹ (C=O), 1625 cm⁻¹ (H-bonded C=O)
6-Methyl-3-(4-methylphenyl)isothiazoloquinolinone (13) N/A 55 ¹H NMR: δ 8.32 (m, 2H), 2.43 (s, 3H)
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 223–225 N/A ¹H NMR: δ 7.95 (d, J=7.8 Hz, H-5)
Key Observations:
  • Methoxy vs. Chloro Substituents : Methoxy groups (e.g., in 4k ) improve solubility but may reduce membrane permeability compared to chloro groups.
  • Crystallinity : Higher melting points in diazepine-containing analogs (289–290°C ) suggest stronger intermolecular hydrogen bonding vs. the target compound’s likely lower melting point due to the flexible 4-methylbenzoyl group.

Biologische Aktivität

6-Methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one is a quinoline derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A methoxy group at the 6-position.
  • A methylphenyl carbonyl group at the 3-position.
  • A quinolinone core , which is essential for its biological activity.

The molecular formula is C18H15NOC_{18}H_{15}NO with a molecular weight of approximately 293.322 g/mol .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties.
  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

These findings indicate that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)5.2
MCF-7 (breast cancer)7.8
A549 (lung cancer)6.5

The mechanism underlying its anticancer effects may involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the quinoline structure can significantly influence biological activity. For example, the presence of the methoxy group enhances lipophilicity, facilitating better cell membrane penetration. The carbonyl functionality is crucial for enzyme binding affinity, impacting both antimicrobial and anticancer activities .

Case Studies and Research Findings

Several studies have explored the biological potential of this compound:

  • Study on Antimicrobial Activity : A recent investigation evaluated the compound's efficacy against multi-drug resistant strains of bacteria, demonstrating a promising profile that warrants further exploration in clinical settings .
  • Anticancer Research : Another study focused on its effects on apoptosis in cancer cells, revealing that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a potential therapeutic pathway .

Q & A

Basic: What are common synthetic routes for 6-methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one?

The synthesis typically involves multi-step organic reactions starting with the formation of the quinoline core. Key steps include:

  • Quinoline core preparation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.
  • Substituent introduction : Methoxy groups are introduced via alkylation (e.g., ethyl iodide), while the 4-methylbenzoyl moiety is added using Friedel-Crafts acylation or nucleophilic substitution .
  • Catalysts and solvents : Lewis acids (e.g., AlCl₃) for acylation; polar aprotic solvents (DMSO, dichloromethane) to enhance reaction efficiency .

Basic: Which characterization techniques are essential for confirming its structure?

Critical techniques include:

  • NMR spectroscopy : To verify substituent positions and molecular symmetry (¹H/¹³C NMR).
  • X-ray crystallography : For absolute configuration determination (e.g., using SHELXL for refinement) .
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • IR spectroscopy : Identification of carbonyl (C=O) and aromatic C-H stretches .

Advanced: How to optimize reaction conditions to improve yield and purity?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylation .
  • Catalyst selection : Use of Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to enhance regioselectivity .
  • Solvent optimization : Dichloromethane or acetonitrile improves solubility of intermediates .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Validate assay conditions : Ensure consistent cell lines (e.g., MCF-7 vs. colon carcinoma) and incubation times .
  • Control for solubility : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
  • Statistical analysis : Apply ANOVA to compare IC₅₀ values across replicates; check for batch-to-batch compound variability .

Advanced: What computational methods assist in studying its mechanism of action?

  • Molecular docking : Use AutoDock Vina to predict binding affinity with targets like topoisomerase II or TNF-α .
  • QSAR modeling : Correlate substituent electronegativity with antimicrobial activity (e.g., fluorine enhances membrane penetration) .
  • DFT calculations : Analyze electron density distribution to identify reactive sites for electrophilic substitution .

Basic: What are the primary biological activities reported?

  • Anticancer : IC₅₀ values of 8.5–12 µM against colon carcinoma and breast cancer via caspase activation and G2/M phase arrest .
  • Antimicrobial : MIC of 32–64 µM against S. aureus and S. pyogenes via cell wall synthesis disruption .
  • Anti-inflammatory : Inhibition of TNF-α and IL-6 in murine models .

Advanced: How to design derivatives to enhance solubility or bioavailability?

  • Polar substituents : Introduce hydroxyl or amine groups at the quinoline 2-position to improve aqueous solubility .
  • Prodrug strategies : Esterify the carbonyl group to enhance intestinal absorption .
  • LogP optimization : Reduce hydrophobicity by replacing methyl groups with methoxy or ethoxy chains .

Advanced: What are best practices for crystallographic refinement using SHELX?

  • Data collection : Use high-resolution (<1.0 Å) X-ray data to resolve electron density ambiguities .
  • Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals; use ISOR restraints for disordered methyl groups .
  • Validation : Check R-factor convergence (<5%) and ADP consistency with PLATON .

Basic: How to analyze its stability under different conditions?

  • Thermal stability : TGA/DSC to determine decomposition temperatures (typically >200°C) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
  • Hydrolytic stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .

Advanced: Strategies for elucidating metabolic pathways in pharmacokinetic studies.

  • Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolites in rodent models .
  • LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using fragmentation patterns .
  • Enzyme inhibition assays : Test CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.